Cas no 1207047-49-1 (2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile)

2-(5-(フラン-2-イル)イソキサゾール-3-イル)アセトニトリルは、フラン環とイソキサゾール環が結合した複素環式化合物です。この化合物は、ニトリル基を有するため、さらなる官能基変換のための有用な中間体として機能します。特に医薬品や農薬の合成において、重要なビルディングブロックとしての潜在性を有しています。高い反応性と多様な誘導体合成への適応性が特徴で、有機合成化学における応用範囲の広さが期待されます。また、その特異な分子構造は生物活性化合物の開発においても注目されています。

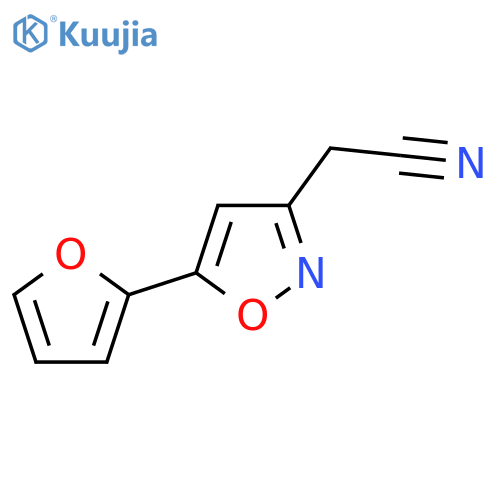

1207047-49-1 structure

商品名:2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile

CAS番号:1207047-49-1

MF:C9H6N2O2

メガワット:174.156141757965

CID:5343041

2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile

- 2-(5-(furan-2-yl)isoxazol-3-yl)acetonitrile

- Z228589652

- 2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile

-

- インチ: 1S/C9H6N2O2/c10-4-3-7-6-9(13-11-7)8-2-1-5-12-8/h1-2,5-6H,3H2

- InChIKey: LYPARQKNQLZAFU-UHFFFAOYSA-N

- ほほえんだ: O1C(=CC(CC#N)=N1)C1=CC=CO1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 223

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 63

2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6746850-0.1g |

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |

1207047-49-1 | 95% | 0.1g |

$337.0 | 2023-07-10 | |

| Enamine | EN300-6746850-2.5g |

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |

1207047-49-1 | 95% | 2.5g |

$1903.0 | 2023-07-10 | |

| Enamine | EN300-6746850-0.5g |

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |

1207047-49-1 | 95% | 0.5g |

$758.0 | 2023-07-10 | |

| Aaron | AR028M7H-100mg |

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |

1207047-49-1 | 95% | 100mg |

$489.00 | 2025-02-16 | |

| Aaron | AR028M7H-50mg |

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |

1207047-49-1 | 95% | 50mg |

$336.00 | 2025-02-16 | |

| Aaron | AR028M7H-500mg |

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |

1207047-49-1 | 95% | 500mg |

$1068.00 | 2025-02-16 | |

| Aaron | AR028M7H-10g |

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |

1207047-49-1 | 95% | 10g |

$5767.00 | 2023-12-16 | |

| 1PlusChem | 1P028LZ5-2.5g |

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |

1207047-49-1 | 95% | 2.5g |

$2414.00 | 2023-12-26 | |

| Aaron | AR028M7H-5g |

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |

1207047-49-1 | 95% | 5g |

$3897.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328316-100mg |

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile |

1207047-49-1 | 98% | 100mg |

¥7274.00 | 2024-08-09 |

2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

1207047-49-1 (2-(5-(Furan-2-yl)isoxazol-3-yl)acetonitrile) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量